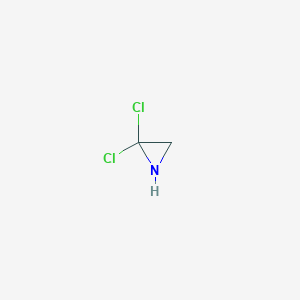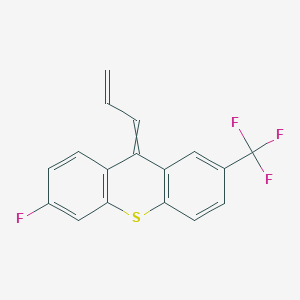
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is a synthetic organic compound belonging to the thioxanthene class. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a fluorine atom at the 6th position, a prop-2-en-1-ylidene group at the 9th position, and a trifluoromethyl group at the 2nd position on the thioxanthene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of a biphenyl derivative with sulfur.
Introduction of the Fluorine Atom: Fluorination at the 6th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formation of the Prop-2-en-1-ylidene Group: The prop-2-en-1-ylidene group can be introduced through a Wittig reaction involving a suitable phosphonium ylide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-ylidene group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-ylidene group, converting it to a single bond.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of these groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.
Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Epoxides: Formed from the oxidation of the prop-2-en-1-ylidene group.
Aldehydes: Formed from further oxidation of the epoxide.
Reduced Derivatives: Formed from the reduction of the double bond in the prop-2-en-1-ylidene group.
Scientific Research Applications
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antipsychotic properties, similar to other thioxanthenes.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene involves its interaction with specific molecular targets, such as dopamine receptors. The compound may act as an antagonist at these receptors, inhibiting the binding of dopamine and thereby modulating neurotransmission. This mechanism is similar to other antipsychotic agents in the thioxanthene class.
Comparison with Similar Compounds
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene compound used as an antipsychotic.
Thiothixene: Known for its use in treating schizophrenia.
Uniqueness
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. The fluorine atom at the 6th position may also contribute to its unique binding affinity and selectivity for certain receptors.
Properties
CAS No. |
56987-15-6 |
|---|---|
Molecular Formula |
C17H10F4S |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
6-fluoro-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene |
InChI |
InChI=1S/C17H10F4S/c1-2-3-12-13-6-5-11(18)9-16(13)22-15-7-4-10(8-14(12)15)17(19,20)21/h2-9H,1H2 |
InChI Key |
GRFZWXGOHAQNGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


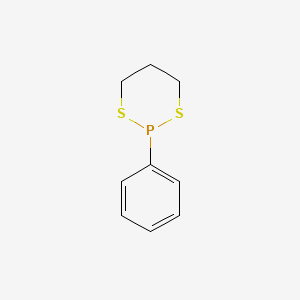
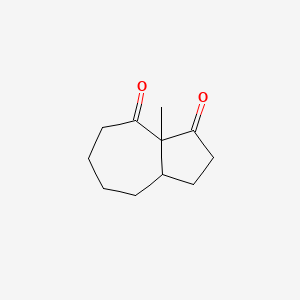
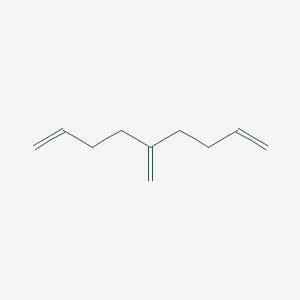
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
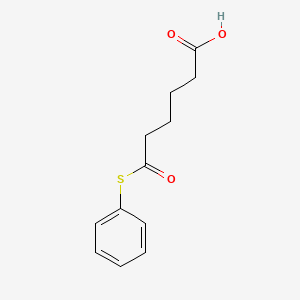



![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
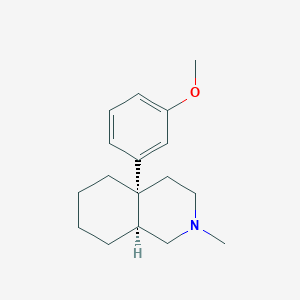
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
